N-(4-acetylphenyl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide
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Overview
Description
“N-(4-acetylphenyl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide” is a complex organic compound. It contains several functional groups, including an acetyl group, a chlorophenoxy group, and a carboxamide group attached to a furan ring. The molecular formula is C16H14ClNO3 .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the furan ring. The exact structure would need to be confirmed using techniques such as NMR spectroscopy or X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the acetyl group might undergo nucleophilic acyl substitution reactions, and the chlorophenoxy group might participate in nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make it soluble in polar solvents. Its melting and boiling points would depend on the strength of intermolecular forces .Scientific Research Applications
Chemical Synthesis and Structural Analysis
Synthesis and Characterization of Furan Derivatives : Furan derivatives, like N-(4-acetylphenyl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide, are synthesized for various applications, including their potential antimicrobial activity. For instance, a study on the synthesis and characterization of furan-3-carboxamides demonstrated that some of these compounds exhibit significant in vitro antimicrobial activity against a range of microorganisms (Zanatta et al., 2007). This suggests that this compound could be investigated for similar biological properties.
Antiprotozoal and Antimicrobial Activity
Antiprotozoal Properties of Furan Derivatives : Research on furan derivatives has revealed their potential antiprotozoal activity. A study synthesized substituted 2,5-bis(4-guanylphenyl)furans and evaluated their antimalarial and antitrypanosomal activity, finding several compounds with significant activity against Trypanosoma rhodesiense (Das & Boykin, 1977). This points towards a potential research direction for this compound in exploring its antiprotozoal properties.
DNA Binding and Interaction Studies
DNA Binding Affinity : Furan derivatives have been studied for their DNA-binding properties. For example, a crystallographic and spectroscopic study of a complex between a furan analogue and DNA revealed enhanced DNA-binding affinity (Laughton et al., 1995). Such studies suggest that this compound could also be relevant in researching interactions with DNA or designing drugs targeting DNA structures.
Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets. If it’s a reactant in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-acetylphenyl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO4/c1-13(23)14-2-6-16(7-3-14)22-20(24)19-11-10-18(26-19)12-25-17-8-4-15(21)5-9-17/h2-11H,12H2,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFFVRGQVMKSLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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